(3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
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Overview
Description
(3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a complex organic compound with a unique structure that includes a hexahydropyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclization reaction to form the hexahydropyrrolo[3,4-c]pyrrole core, followed by functionalization to introduce the tert-butyl and benzyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The unique structure of this compound allows it to interact with specific molecular targets, making it a promising lead compound for the development of new drugs.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application, but they often include inhibition of key enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydropyrrolo[3,4-c]pyrrole derivatives, such as:
- (3AS,6aS)-tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
- (3AS,6aS)-tert-butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Uniqueness
What sets (3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate apart from similar compounds is its specific substitution pattern. The presence of the benzyl group provides unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new materials and drugs.
Properties
Molecular Formula |
C18H26N2O2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
tert-butyl (3aS,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-15-10-19(11-16(15)13-20)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16-/m0/s1 |
InChI Key |
WUEVXPVJRUPJLC-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CN(C[C@H]2C1)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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